Cas no 1281208-69-2 (1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine)

1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine
- AKOS033903976
- EN300-26622979
- Z241670644
- 1281208-69-2
- 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine
- 1-methyl-4-(4-prop-2-ynylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
-
- Inchi: 1S/C13H16N6/c1-3-4-18-5-7-19(8-6-18)13-11-9-16-17(2)12(11)14-10-15-13/h1,9-10H,4-8H2,2H3
- InChI Key: CGZKFAZCHXQFHO-UHFFFAOYSA-N
- SMILES: N1(C2C3C=NN(C)C=3N=CN=2)CCN(CC#C)CC1
Computed Properties
- Exact Mass: 256.14364454g/mol
- Monoisotopic Mass: 256.14364454g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.1Ų
- XLogP3: 0.6
1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622979-0.05g |
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine |
1281208-69-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine Related Literature
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
Additional information on 1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine
Comprehensive Overview of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine (CAS No. 1281208-69-2)
In the rapidly evolving field of medicinal chemistry and drug discovery, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine (CAS No. 1281208-69-2) has emerged as a compound of significant interest. This molecule, characterized by its unique pyrazolo[3,4-d]pyrimidine core and piperazine moiety, is widely studied for its potential applications in targeted therapies. Researchers and pharmaceutical developers are increasingly focusing on its kinase inhibition properties, which align with current trends in precision medicine and personalized healthcare.
The structural complexity of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine offers a versatile scaffold for drug design. Its prop-2-yn-1-yl side chain enables selective modifications, making it a valuable candidate for small-molecule inhibitors. Recent studies highlight its relevance in addressing oncology and immunology challenges, particularly in modulating signal transduction pathways. This aligns with the growing demand for novel therapeutics in areas like cancer research and autoimmune diseases, topics frequently searched in academic and industry circles.
From a synthetic perspective, the compound’s CAS No. 1281208-69-2 serves as a critical identifier for researchers sourcing high-purity materials. The 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl group is a hallmark of its stability and bioavailability, factors paramount in preclinical development. Laboratories optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles often reference this compound due to its balanced lipophilicity and solubility—a recurring theme in drug formulation discussions.
Beyond its biochemical attributes, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine is also a subject of computational chemistry studies. Molecular docking simulations and QSAR (Quantitative Structure-Activity Relationship) analyses frequently feature this compound, reflecting the industry’s shift toward AI-driven drug discovery. These methodologies resonate with trending searches on machine learning in pharmacology and in silico screening, further amplifying its relevance.
In summary, CAS No. 1281208-69-2 represents a convergence of innovation and practicality in modern chemistry. Its multifaceted applications—from kinase-targeted therapies to computational modeling—underscore its importance in addressing unmet medical needs. As the scientific community continues to explore its potential, this compound remains a pivotal subject in journals, patents, and high-impact research initiatives worldwide.
1281208-69-2 (1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine) Related Products
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)




